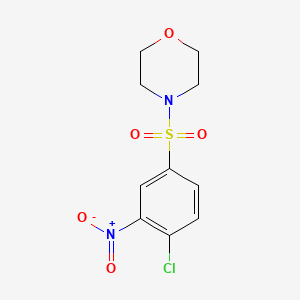
4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine (4-CNBM) is a versatile chemical compound that has been used in various scientific research applications. It is a derivative of morpholine, an organic compound with a wide range of applications. 4-CNBM has been used for a variety of purposes, such as in the synthesis of other compounds, as a catalyst for reactions, and as a reagent in biochemical and physiological experiments.
Scientific Research Applications
Morpholine Derivatives in Chemical and Pharmacological Research
- Chemical and Pharmacological Interest : Morpholine and its derivatives, including pyrans, have shown a broad spectrum of pharmacological activities. These compounds have been explored for their potential in various pharmacological profiles, indicating the versatility of the morpholine ring in drug design. The research summarizes developments in methodologies and pharmacological activities of morpholine and pyran analogues, highlighting their significance in medicinal chemistry (Asif & Imran, 2019).
Nitrated Phenols in Environmental Studies
- Atmospheric Occurrence and Impact : A review of nitrophenols, including their atmospheric occurrence and sources, elucidates the environmental impact of nitrated compounds. This research addresses the analytical techniques for nitrophenols detection and their formation processes, offering insights into the behavior of nitrated aromatic compounds in the environment (Harrison et al., 2005).
Advanced Applications of Related Chemical Structures
- Antisense Oligonucleotides : The use of morpholino oligomers as antisense agents to inhibit gene function showcases the application of morpholine derivatives in molecular biology and genetics. This review discusses the successes and limitations of morpholinos in targeting gene function across various model organisms, providing a glimpse into the utility of morpholine-based compounds in scientific research (Heasman, 2002).
properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXQXPHBRFHIRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380499 |
Source


|
| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22179-31-3 |
Source


|
| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)





![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)
![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)

